molecular formula C10H4Br2N2 B580642 4,8-Dibromoquinoline-3-carbonitrile CAS No. 1242260-88-3

4,8-Dibromoquinoline-3-carbonitrile

Cat. No. B580642
CAS RN: 1242260-88-3
M. Wt: 311.964
InChI Key: XTFRWBMKBDZJHG-UHFFFAOYSA-N
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Description

4,8-Dibromoquinoline-3-carbonitrile (DBQCN) is a heterocyclic nitrogen-containing compound that has been studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and materials science. DBQCN has a unique chemical structure containing both a quinoline ring and a carbonitrile group, which makes it an attractive research subject due to its unusual reactivity.

Scientific Research Applications

Optoelectronic and Charge Transport Properties

Research on hydroquinoline derivatives, which include structures related to 4,8-Dibromoquinoline-3-carbonitrile, demonstrates significant potential in optoelectronic applications. A study by Irfan et al. (2020) explored the optoelectronic, nonlinear, and charge transport properties of these compounds, revealing their efficiency as multifunctional materials due to favorable geometrical, electronic, and optical properties. The analysis indicates these compounds could offer better hole transport tendency, which is crucial for the development of electronic and photonic devices (Irfan, Al‐Sehemi, Chaudhry, Muhammad, & Jin, 2020).

Kinase Inhibition for Therapeutic Applications

Another significant area of research involves the development of kinase inhibitors for therapeutic purposes. Derivatives of quinoline-3-carbonitrile, including those structurally related to this compound, have been identified as potent inhibitors of Src kinase. This kinase plays a critical role in cancer progression, making these compounds valuable in the design of new cancer therapies. Berger et al. (2005) reported on the synthesis and structure-activity relationships of these compounds, highlighting their potential as powerful tools in cancer treatment (Berger, Dutia, Birnberg, Powell, Boschelli, Wang, Ravi, Yaczko, Golas, Lucas, & Boschelli, 2005).

Corrosion Inhibition

Quinoline derivatives have also shown promise as corrosion inhibitors, which are crucial for protecting metals against degradation. Erdoğan et al. (2017) conducted a computational study on novel quinoline derivatives, including their adsorption and corrosion inhibition properties on iron surfaces. Their findings support the application of these compounds in preventing corrosion, which has significant implications for industrial processes and materials science (Erdoğan, Safi, Kaya, Işın, Guo, & Kaya, 2017).

Synthetic Methodologies

The chemical synthesis of quinoline derivatives opens pathways to a wide range of biologically active compounds. Elkholy and Morsy (2006) explored the synthesis of tetrahydropyrimido quinoline derivatives, showcasing the versatility of quinoline-3-carbonitriles in organic synthesis. Their work contributes to the broader understanding of how these compounds can be synthesized and modified for various scientific applications (Elkholy & Morsy, 2006).

properties

IUPAC Name

4,8-dibromoquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Br2N2/c11-8-3-1-2-7-9(12)6(4-13)5-14-10(7)8/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFRWBMKBDZJHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)Br)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677851
Record name 4,8-Dibromoquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1242260-88-3
Record name 4,8-Dibromoquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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